molecular formula C14H12N2O B1459969 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol CAS No. 14225-73-1

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol

Cat. No. B1459969
CAS RN: 14225-73-1
M. Wt: 224.26 g/mol
InChI Key: DHGDWTMPWISXNH-UHFFFAOYSA-N
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Description

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for “2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol” are not available, benzimidazole derivatives can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using techniques like vibrational spectroscopy and quantum computational analysis . The B3LYP/6-311++G (d,p) basis set is often used for these investigations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are usually in powder form .

Scientific Research Applications

Chemistry and Properties

  • Complex Compound Formation : A study detailed the chemistry and properties of compounds similar to 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. The review highlighted the preparation, properties, and complex compounds formed with these ligands, emphasizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Applications

  • DNA Interaction : Hoechst 33258 and its analogues, sharing structural similarities with 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, are known for binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology research, indicating potential applications for similar compounds in genomic studies (Issar & Kakkar, 2013).

Synthetic Applications

  • Synthesis of Metal Passivators and Light-sensitive Materials : The synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing metal passivators and light-sensitive materials, showcases the utility of related compounds in material science and green chemistry applications (Gu, Yu, Zhang, & Xu, 2009).

Environmental and Toxicological Studies

  • Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focuses on their environmental occurrence, human exposure, and toxicity. This includes their detection in various matrices and potential health impacts, highlighting the environmental relevance of benzodiazol derivatives (Liu & Mabury, 2020).

Chemotherapeutic Research

  • Anticancer and Antimicrobial Activities : Benzothiazoles, including structures similar to the compound , have shown a wide range of biological properties, such as antimicrobial and anticancer activities. These findings underline the importance of benzothiazole derivatives in drug discovery and development, providing a foundation for future therapeutic applications (Kamal, Hussaini, & Malik, 2015).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGDWTMPWISXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618356
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol

CAS RN

14225-73-1
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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